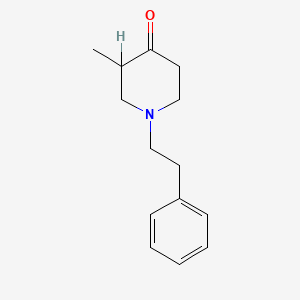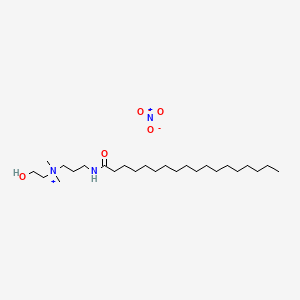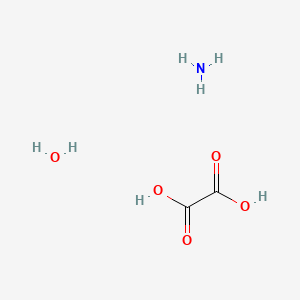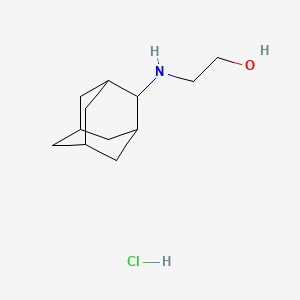
3-Methyl-1-(2-phenylethyl)piperidin-4-one
Overview
Description
“3-Methyl-1-(2-phenylethyl)piperidin-4-one” is a chemical compound with the CAS Number: 82003-82-5 and Linear Formula: C14H19NO . It has a molecular weight of 217.31 . It is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, is an important task in modern organic chemistry . Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms . The average mass is 217.307 Da and the monoisotopic mass is 217.146667 Da .Chemical Reactions Analysis
The chemical structure of “this compound” has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 217.31 . The storage temperature is 2-8 C .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Analytical Characterization : Research includes the synthesis and analytical characterization of related compounds, highlighting their relevance in drug discovery and the challenges in analytical chemistry due to the presence of positional isomers. For instance, McLaughlin et al. (2016) discussed the synthesis and characterization of diphenidine and its isomers, focusing on their differentiation and analytical challenges (McLaughlin et al., 2016).
Pharmacological Applications
- Antagonist and Agonist Activity : Compounds structurally related to 3-Methyl-1-(2-phenylethyl)piperidin-4-one have been studied for their potential as NMDA receptor antagonists and motilin receptor agonists, which could have implications for treating various conditions, including gastrointestinal motility disorders and neurological conditions. Zimmerman et al. (1994) and Westaway et al. (2009) explored compounds with high activity and selectivity for opioid and motilin receptors, respectively, which could lead to treatments for GI motility disorders and other applications (Zimmerman et al., 1994); (Westaway et al., 2009).
Material Science Applications
- Ion Exchange Membranes : Research by Olsson et al. (2018) explored the synthesis and properties of poly(arylene piperidinium) hydroxide ion exchange membranes, demonstrating their potential in alkaline fuel cells due to their excellent alkaline stability and conductivity (Olsson et al., 2018).
Anti-Cancer and Anti-Microbial Research
- Antimycobacterial Activity : Kumar et al. (2008) described the synthesis and biological evaluation of spiro-piperidin-4-ones against Mycobacterium tuberculosis, highlighting their potent antimycobacterial activity and suggesting potential applications in tuberculosis treatment (Kumar et al., 2008).
Molecular Dynamics and Quantum Chemical Studies
- Corrosion Inhibition : Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron, showcasing the application of these compounds in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-Methyl-1-(2-phenylethyl)piperidin-4-one”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-1-(2-phenylethyl)piperidin-4-one is the opiate receptors . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
Mode of Action
The compound interacts with its targets by binding to the opiate receptors, which stimulates the exchange of GTP for GDP on the G-protein complex . This interaction results in changes in synaptic transmission, affecting the communication between neurons.
Biochemical Pathways
The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to fentanyl analogs, it can be inferred that it may have similar pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target sites of action.
Result of Action
Given its structural similarity to fentanyl, it may have similar effects, such as producing analgesia and sedation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Cellular Effects
3-Methyl-1-(2-phenylethyl)piperidin-4-one has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of certain genes, leading to changes in protein synthesis and cellular functions. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their functions. This binding can result in changes in gene expression and alterations in biochemical pathways. The exact molecular targets and the detailed mechanism of action are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular functions. Studies have shown that the compound can degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to the compound can result in changes in cellular functions and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions and metabolic processes. Toxic or adverse effects have been observed at high doses, indicating a threshold for safe usage. The exact dosage range and the associated effects are still being investigated .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. The compound can be metabolized through different pathways, resulting in the formation of various metabolites. These metabolic processes can influence the overall effects of the compound on cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its overall effects. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, leading to changes in cellular responses .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization processes can affect the compound’s interactions with biomolecules and its overall effects on cellular functions .
properties
IUPAC Name |
3-methyl-1-(2-phenylethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNKVRCSKRJSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342337 | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82003-82-5, 129164-39-2 | |
| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzo[kl]xanthene](/img/structure/B1596164.png)







